

An In-Depth Technical Guide to 1,3-Dibenzylxybenzene (Resorcinol Dibenzyl Ether)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dibenzylxybenzene

Cat. No.: B1586793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-Dibenzylxybenzene**, a versatile diether of resorcinol. It delves into the compound's nomenclature, physicochemical properties, and synthesis methodologies. The guide emphasizes its critical role as a protecting group and a core structural motif in the development of advanced pharmaceutical agents. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the necessary knowledge for its effective utilization in organic synthesis and medicinal chemistry.

Introduction and Nomenclature

1,3-Dibenzylxybenzene, also widely known as Resorcinol Dibenzyl Ether, is an aromatic ether that serves as a key building block in organic synthesis. Its structure consists of a benzene ring substituted at the 1 and 3 positions with benzylxy groups. This arrangement imparts specific chemical reactivity and physical properties that are leveraged in various synthetic strategies.

Synonyms and Identifiers:

- Common Names: Resorcinol Dibenzyl Ether[1][2][3][4]

- Systematic Name: 1,3-Bis(benzyloxy)benzene[1][2][3]
- Alternative Name: 1,3-Bis(phenylmethoxy)benzene
- CAS Number: 3769-42-4[1][2][5][6]

The terms **1,3-Dibenzyloxybenzene** and Resorcinol Dibenzyl Ether will be used interchangeably throughout this guide.

Physicochemical Properties

Understanding the physical and chemical properties of **1,3-Dibenzyloxybenzene** is fundamental to its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₂	[2][5][6]
Molecular Weight	290.36 g/mol	[1][2][5][6]
Appearance	White to light yellow or light orange powder/crystal	[1][2][4]
Melting Point	71.0 to 76.0 °C	[1]
Purity (GC)	>96.0%	[1][2][5]
Solubility	Readily soluble in ether and alcohol; insoluble in chloroform and carbon disulfide.	[7]

Synthesis of 1,3-Dibenzyloxybenzene: The Williamson Ether Synthesis

The most common and efficient method for preparing **1,3-Dibenzyloxybenzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the diphenoxide of resorcinol acts as the nucleophile, attacking two equivalents of benzyl halide.

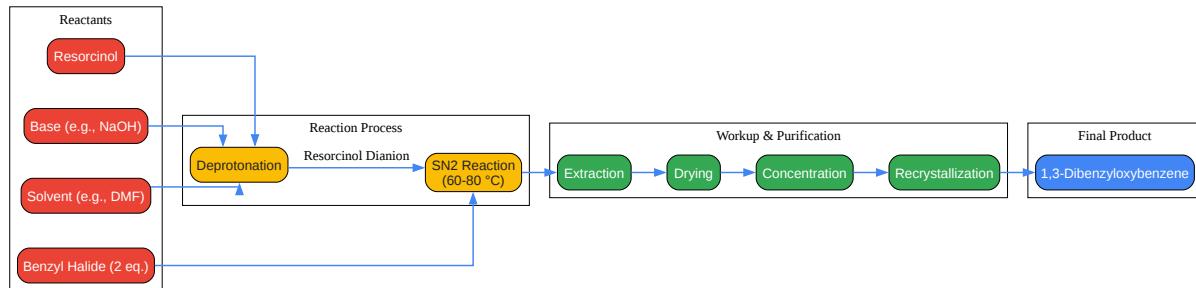
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers and remains a cornerstone of organic synthesis.^{[8][9]} The reaction proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group.^{[9][10]} For this reason, the use of primary alkyl halides, such as benzyl chloride or benzyl bromide, is ideal to avoid competing elimination reactions that are prevalent with secondary and tertiary halides.^{[8][11]}

Causality Behind Experimental Choices

- **Choice of Base:** A strong base is required to fully deprotonate the phenolic hydroxyl groups of resorcinol ($pK_a \approx 9.15$) to form the more nucleophilic diphenoxide.^[7] Sodium hydroxide or potassium carbonate are commonly used due to their efficacy and cost-effectiveness. The use of a base is crucial as the reaction between a neutral alcohol and an alkyl halide is significantly slower.^[8]
- **Choice of Solvent:** A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically employed. These solvents can dissolve both the ionic resorcinol salt and the organic benzyl halide, facilitating the reaction. They also do not participate in the reaction, unlike protic solvents which could solvate the nucleophile and reduce its reactivity.
- **Reaction Temperature:** The reaction is often heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize side reactions.

Detailed Experimental Protocol

Materials:


- Resorcinol (1,3-dihydroxybenzene)
- Benzyl chloride or Benzyl bromide
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF) or Acetone
- Distilled water
- Diethyl ether or Ethyl acetate (for extraction)

- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in DMF.
- Add a stoichiometric amount of powdered sodium hydroxide or potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the resorcinol diphenoxide.
- Slowly add two equivalents of benzyl chloride or benzyl bromide to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1,3-Dibenzylbenzene**.

Visualization of the Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,3-Dibenzylxybenzene**.

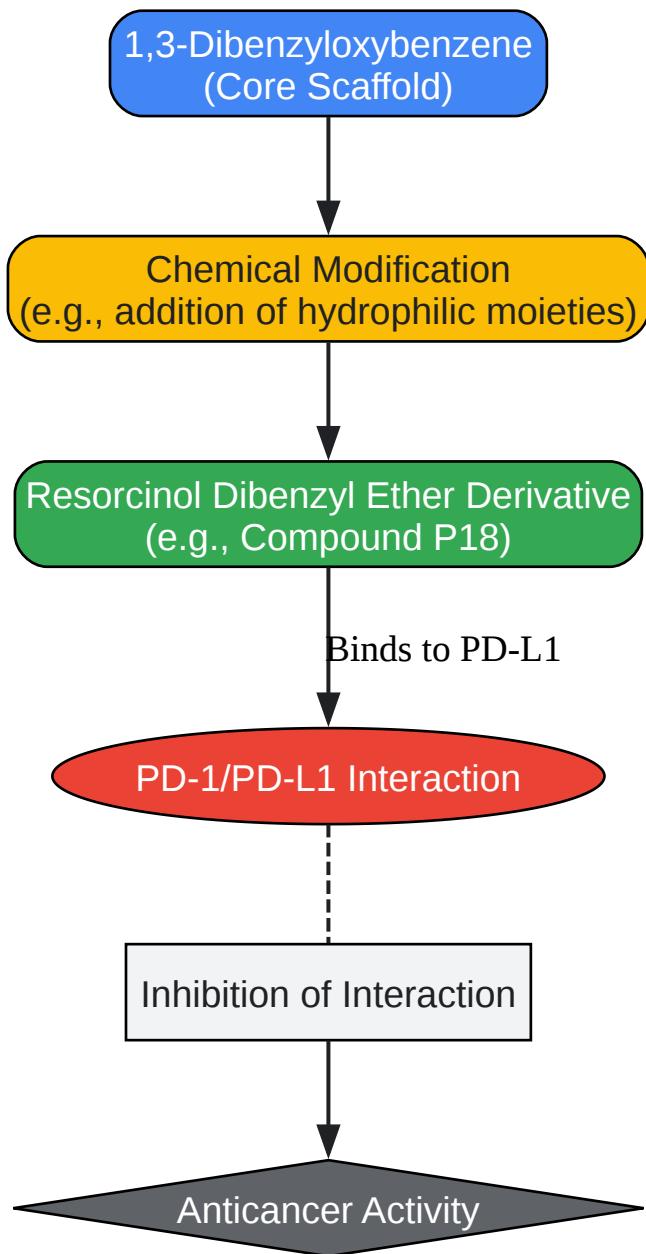
Applications in Drug Development and Organic Synthesis

The benzyl groups in **1,3-Dibenzylxybenzene** serve as effective protecting groups for the hydroxyl functionalities of resorcinol. Benzyl ethers are widely used in multi-step organic synthesis due to their stability to a wide range of reaction conditions, including acidic and basic media, and their susceptibility to cleavage under specific, mild conditions.[12][13]

Role as a Protecting Group

The primary utility of the benzyl ether moiety lies in its role as a protecting group for alcohols. [14] This is crucial in complex syntheses where other functional groups in the molecule need to be modified without affecting the hydroxyl groups.

Deprotection Strategies: The cleavage of benzyl ethers can be achieved through several methods, allowing for strategic deprotection in a synthetic route:


- Catalytic Hydrogenolysis: This is the most common method, involving the use of hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[\[13\]](#) This method is generally clean and high-yielding.
- Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers.[\[13\]](#)[\[15\]](#) This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.
- Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is limited to substrates that are stable to acidic conditions.[\[13\]](#)

A Core Scaffold in Medicinal Chemistry

Recent research has highlighted the significance of the resorcinol dibenzyl ether scaffold in the development of novel therapeutic agents. Specifically, derivatives of this compound have shown promise as inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy.[\[16\]](#)[\[17\]](#)[\[18\]](#)

In a notable study, a series of resorcinol dibenzyl ether-based compounds were designed and synthesized as PD-1/PD-L1 inhibitors.[\[16\]](#) One of the lead compounds, P18, demonstrated high inhibitory activity with an IC₅₀ value of 9.1 nM.[\[16\]](#)[\[19\]](#) This compound also exhibited improved drug-like properties, including enhanced water solubility and favorable pharmacokinetics, and was effective in suppressing tumor growth in a humanized mouse model.[\[16\]](#)[\[19\]](#) Another compound, NP19, also based on the resorcinol dibenzyl ether scaffold, showed an IC₅₀ of 12.5 nM and displayed significant in vivo antitumor efficacy.[\[17\]](#)[\[18\]](#)[\[20\]](#)[\[21\]](#) These findings underscore the potential of the **1,3-dibenzylbenzene** core in the design of next-generation small-molecule cancer immunotherapies.

Visualization of a Key Application

[Click to download full resolution via product page](#)

Caption: Role of **1,3-Dibenzylxybenzene** in developing PD-1/PD-L1 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1,3-Dibenzylxybenzene** and the reagents used in its synthesis.

- Resorcinol: Harmful if swallowed and causes skin and serious eye irritation.[22][23] It is also very toxic to aquatic life.[22][23][24]
- Benzyl Chloride/Bromide: These are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood.
- Sodium Hydroxide: A strong corrosive base. Contact with skin and eyes should be avoided.
- **1,3-DibenzylOxybenzene**: May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[25]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical.[22][23][24][25][26]

Conclusion

1,3-DibenzylOxybenzene is a valuable and versatile compound in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and the stability of its benzyl ether linkages make it an excellent choice for protecting hydroxyl groups. Furthermore, the emergence of the resorcinol dibenzyl ether scaffold as a privileged structure in the design of potent PD-1/PD-L1 inhibitors highlights its growing importance in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their synthetic endeavors.

References

- CP Lab Safety. (n.d.). **1,3-DibenzylOxybenzene**, min 96% (GC), 1 gram.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1363616, **1,3-DibenzylOxybenzene**.
- Crich, D., & Li, H. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. *The Journal of organic chemistry*, 71(19), 7407–7410.
- Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. *Tetrahedron Letters*, 42(35), 6233-6235.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- Congreve, M. S., Davison, E. C., Fuhr, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. *Synlett*, 1993(09), 663-664.
- Pieber, B., & Seeberger, P. H. (2018). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. *Beilstein journal of organic chemistry*, 14, 1159–1165.
- Li, Y., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. *Journal of Medicinal Chemistry*, 63(24), 15946-15959.
- Cheng, X., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. *Journal of Medicinal Chemistry*, 63(15), 8348-8362.
- ACS Publications. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment.
- ResearchGate. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. *Master Organic Chemistry*.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ACS Publications. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents.
- Techno Pharmchem. (2021). RESORCINOL MATERIAL SAFETY DATA SHEET.
- Wikipedia. (n.d.). Resorcinol.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- CPACheM. (2024). Safety data sheet - Resorcinol.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Ataman Kimya. (n.d.). DIBENZYL ETHER.
- ACS Publications. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3-Dibenzylbenzene | 3769-42-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1,3-Dibenzylbenzene | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 1,3-Dibenzylbenzene | 3769-42-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1,3-Dibenzylbenzene | C20H18O2 | CID 1363616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Resorcinol - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. atamankimya.com [atamankimya.com]
- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]

- 22. technopharmchem.com [technopharmchem.com]
- 23. cpachem.com [cpachem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-Dibenoxybenzene (Resorcinol Dibenzyl Ether)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586793#synonyms-for-1-3-dibenoxybenzene-like-resorcinol-dibenzyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com